molecular formula C32H29NO4S3 B402907 ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate

ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate

Cat. No.: B402907
M. Wt: 587.8g/mol
InChI Key: YSJVNUBBWPDCKE-GDWJVWIDSA-N
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Description

Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate is a complex organic compound with a unique structure that includes quinoline, dithiole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a thionation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Formation of the Dithiole Ring: The dithiole ring can be synthesized through a cyclization reaction involving dithiocarbamate intermediates.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and dithiole groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl and quinoline groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and ethoxy groups, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl (2Z)-2-[6-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate can be compared with similar compounds such as:

    Quinoline Derivatives: These compounds share the quinoline core and may have similar biological activities.

    Dithiole Derivatives: These compounds share the dithiole ring and may have similar electronic properties.

    Carboxylate Esters: These compounds share the ester functional group and may have similar reactivity.

The uniqueness of ethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate lies in its combination of these structural features, which may confer unique properties and applications.

Properties

Molecular Formula

C32H29NO4S3

Molecular Weight

587.8g/mol

IUPAC Name

ethyl (2Z)-2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C32H29NO4S3/c1-5-36-22-17-18-24-23(19-22)25(28(38)32(3,4)33(24)29(34)21-15-11-8-12-16-21)31-39-26(20-13-9-7-10-14-20)27(40-31)30(35)37-6-2/h7-19H,5-6H2,1-4H3/b31-25-

InChI Key

YSJVNUBBWPDCKE-GDWJVWIDSA-N

Isomeric SMILES

CCOC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5

SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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